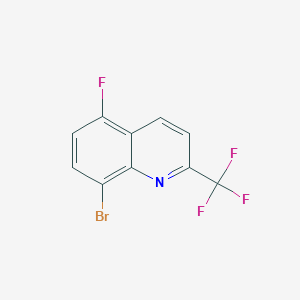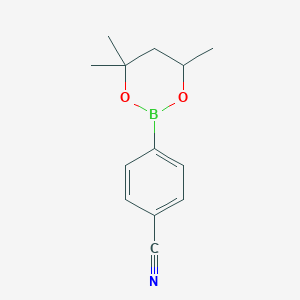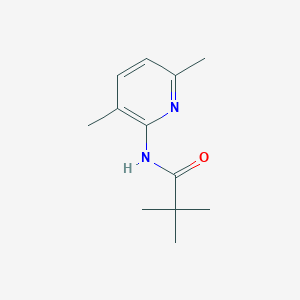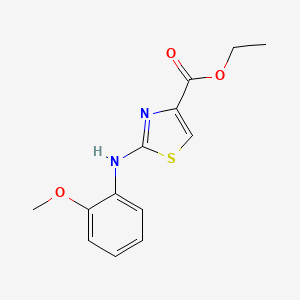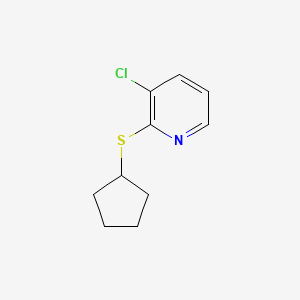![molecular formula C19H28BNO5 B1406972 tert-Butyl-7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazin-4(3H)-carboxylat CAS No. 1467057-57-3](/img/structure/B1406972.png)
tert-Butyl-7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazin-4(3H)-carboxylat
Übersicht
Beschreibung
Tert-butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate is a useful research compound. Its molecular formula is C19H28BNO5 and its molecular weight is 361.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality tert-butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Suzuki-Miyaura-Kreuzkupplungsreaktionen
Diese Verbindung wird häufig in Suzuki-Miyaura-Kreuzkupplungsreaktionen eingesetzt, die in der organischen Synthese von entscheidender Bedeutung sind. Die Anwesenheit des Dioxaborolans ermöglicht die Bildung von Kohlenstoff-Kohlenstoff-Bindungen durch Kupplung mit verschiedenen Aryl- oder Vinylhalogeniden unter Palladiumkatalyse. Diese Reaktion wird häufig zur Synthese von Biarylen verwendet, einer wichtigen Struktur in vielen Pharmazeutika und organischen Materialien .
Wirkmechanismus
Boronic acids and esters
Boronic acids and their derivatives are widely used in organic chemistry, especially in Suzuki coupling reactions . They can form stable covalent bonds with proteins, which can be useful in drug design .
Benzoxazines
Benzoxazines are a type of heterocyclic compound. They have been studied for their potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities .
Pharmacokinetics
The pharmacokinetics of a compound depend on its chemical structure, which influences its absorption, distribution, metabolism, and excretion (ADME). For example, the presence of the tert-butyl group might affect the compound’s lipophilicity, which can influence its absorption and distribution .
Biochemical pathways
The compound might interact with various biochemical pathways depending on its specific targets. For instance, if it targets a particular enzyme, it could affect the biochemical pathway that the enzyme is involved in .
Result of action
The molecular and cellular effects of the compound would depend on its specific targets and mode of action. For example, if it inhibits a particular enzyme, it could decrease the production of the enzyme’s product .
Action environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules .
Eigenschaften
IUPAC Name |
tert-butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1,4-benzoxazine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28BNO5/c1-17(2,3)24-16(22)21-10-11-23-15-12-13(8-9-14(15)21)20-25-18(4,5)19(6,7)26-20/h8-9,12H,10-11H2,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHOSGMKSKBKOLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(CCO3)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28BNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


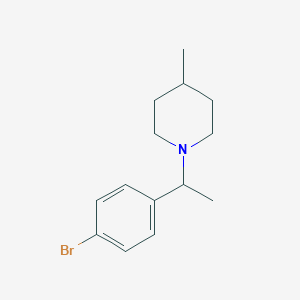
![Methyl 3-[4-(3-nitropyridin-2-yl)piperazin-1-yl]propanoate](/img/structure/B1406892.png)
![3-Ethyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B1406893.png)
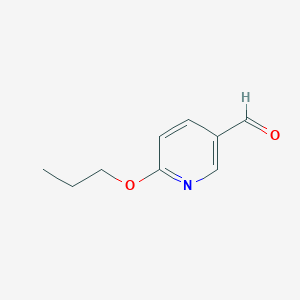
![7'-(Trifluoromethyl)-2',3'-dihydro-1'h-spiro[cyclobutane-1,4'-isoquinoline]](/img/structure/B1406896.png)
![Ethyl 3-bromoimidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B1406897.png)
![5-tert-butyl 3-ethyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3,5-dicarboxylate](/img/structure/B1406899.png)
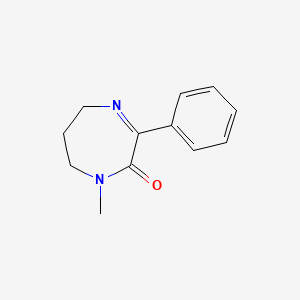
![(2R)-4-[(tert-butyldiphenylsilyl)oxy]-2-fluorocyclohexan-1-one](/img/structure/B1406901.png)
